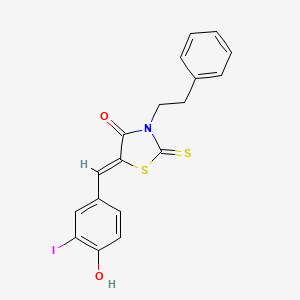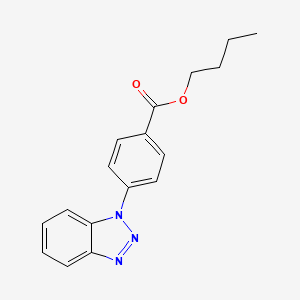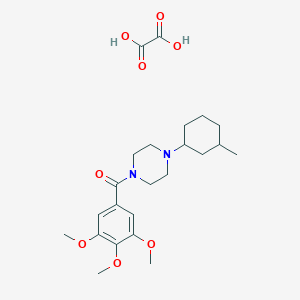![molecular formula C16H22N4OS B5227276 N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227276.png)
N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, also known as MPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. MPTC is a triazole-containing compound that has been found to exhibit potent biological activities, including antitumor, anti-inflammatory, and antifungal properties.
作用機序
The mechanism of action of N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in tumor growth, inflammation, and fungal infections. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammatory cytokines, and the inhibition of fungal growth. Additionally, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is its potent biological activity, which makes it a valuable tool for studying various biological processes. Additionally, this compound exhibits low toxicity and high selectivity towards cancer cells, making it a safer alternative to traditional chemotherapeutic agents. However, one of the limitations of this compound is its complex synthesis process, which can make it challenging to obtain large quantities for lab experiments.
将来の方向性
There are several future directions for the study of N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, including the development of more efficient synthesis methods, the identification of new targets for this compound, and the evaluation of its potential applications in other fields, such as agriculture and environmental science. Additionally, the combination of this compound with other compounds or therapies may enhance its efficacy and reduce potential side effects. Overall, the study of this compound holds great promise for the development of new and effective therapies for cancer, inflammation, and fungal infections.
合成法
The synthesis of N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multistep process that involves the reaction of 3-(methylthio)propanoic acid with 3-phenylpropanol to form the corresponding ester, followed by the reaction of the ester with sodium azide to form the triazole ring. The final step involves the reaction of the triazole-containing compound with a carboxylic acid derivative to form this compound.
科学的研究の応用
N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. One of the most promising applications of this compound is its antitumor activity. Studies have shown that this compound can induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been found to exhibit potent anti-inflammatory and antifungal activities, making it a potential candidate for the treatment of various inflammatory and fungal diseases.
特性
IUPAC Name |
N-(3-methylsulfanylpropyl)-1-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-22-12-6-10-17-16(21)15-13-20(19-18-15)11-5-9-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMOVBWHSRNWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=O)C1=CN(N=N1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5227197.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}-4-(4-nitrophenyl)piperazine](/img/structure/B5227202.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5227203.png)
![3-[(3-methoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5227225.png)



![N-[2-(4-chlorophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5227246.png)
![4-chloro-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5227254.png)
![2-amino-4-[4-(methylthio)phenyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5227255.png)


![2-ethoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5227280.png)
![(3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5227288.png)
